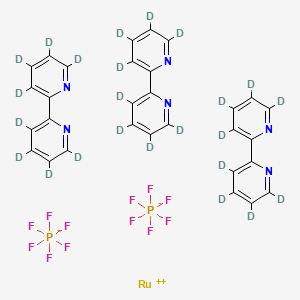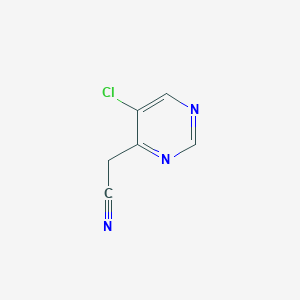
2-(5-氯嘧啶-4-基)乙腈
描述
2-(5-Chloropyrimidin-4-yl)acetonitrile is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms in the ring. This compound is characterized by the presence of a chlorine atom at the 5th position of the pyrimidine ring and a nitrile group attached to the 4th position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(5-Chloropyrimidin-4-yl)acetonitrile typically begins with 5-chloropyrimidin-4-ol as the starting material.
Reaction Steps: The hydroxyl group at the 4th position is first converted to a leaving group, often by converting it to a tosylate or mesylate. This is followed by nucleophilic substitution with a cyanide ion to introduce the nitrile group.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under anhydrous conditions and at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(5-Chloropyrimidin-4-yl)acetonitrile may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Types of Reactions:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used, often under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-(5-Chloropyrimidin-4-yl)acetic acid or 2-(5-Chloropyrimidin-4-yl)acetamide.
Reduction: 2-(5-Chloropyrimidin-4-yl)ethylamine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
2-(5-Chloropyrimidin-4-yl)acetonitrile has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of nucleotide analogs and their interactions with biological macromolecules.
Medicine: It has potential as a lead compound in the development of new drugs, particularly in the treatment of viral infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(5-Chloropyrimidin-4-yl)acetonitrile exerts its effects depends on its specific application. For example, in antiviral research, it may inhibit viral replication by interfering with nucleotide synthesis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
相似化合物的比较
2-(4-Chloropyrimidin-5-yl)acetonitrile
2-(5-Bromopyrimidin-4-yl)acetonitrile
2-(5-Iodopyrimidin-4-yl)acetonitrile
2-(5-Chloropyrimidin-4-yl)acetamide
2-(5-Chloropyrimidin-4-yl)acetic acid
属性
IUPAC Name |
2-(5-chloropyrimidin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-4-10-6(5)1-2-8/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXNXCMGGODPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856524 | |
| Record name | (5-Chloropyrimidin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261737-95-4 | |
| Record name | (5-Chloropyrimidin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



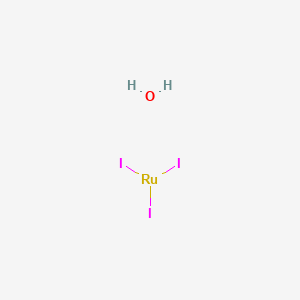

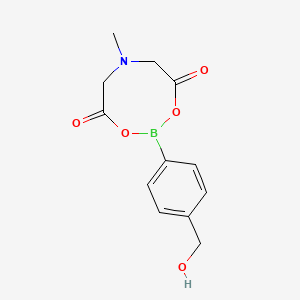
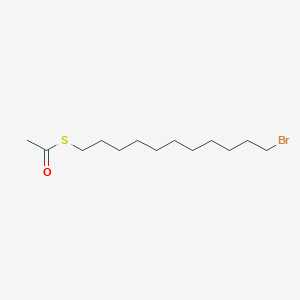
![[2H6]-Dhea](/img/structure/B1512851.png)
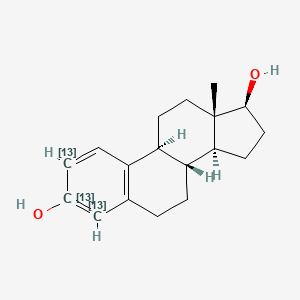

![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)
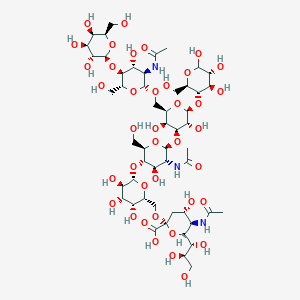
![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)
